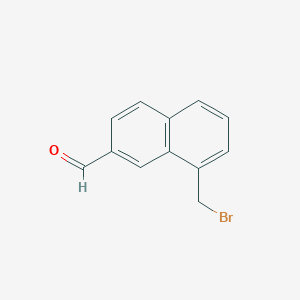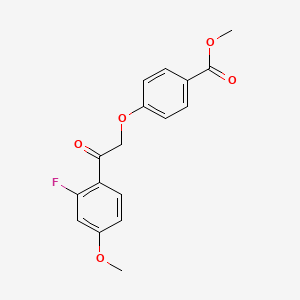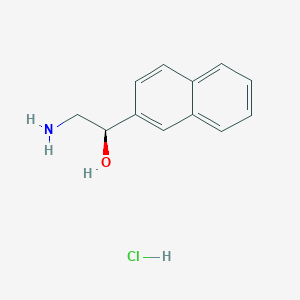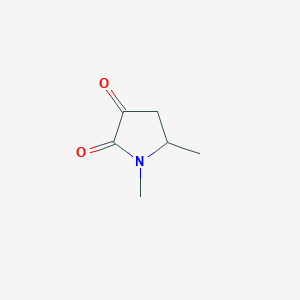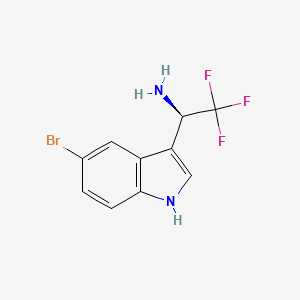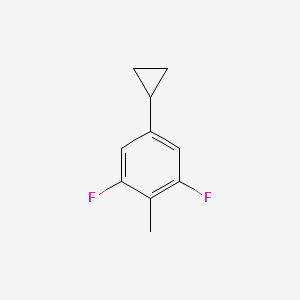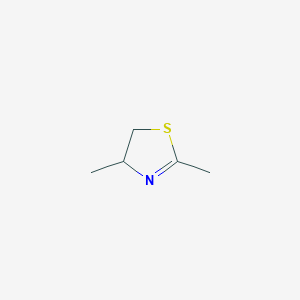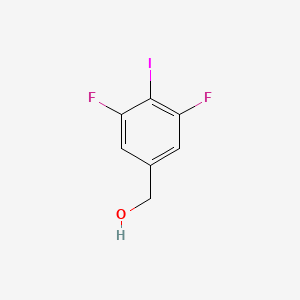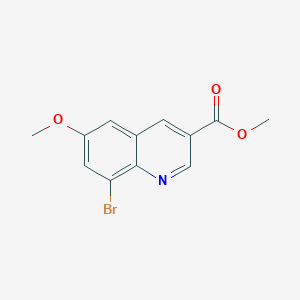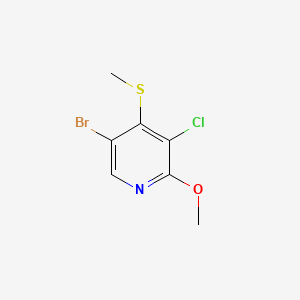
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Thiomethylation: Introduction of the methylthio group (-SCH3) using methylthiol (CH3SH) or dimethyl disulfide (CH3SSCH3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., tin(II) chloride, iron), acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro group is present).
科学的研究の応用
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and other functional groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester.
2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine: Similar functional groups but different substitution pattern.
Uniqueness
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is unique due to its specific combination of substituents on the pyridine ring, which can impart distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7BrClNOS |
|---|---|
分子量 |
268.56 g/mol |
IUPAC名 |
5-bromo-3-chloro-2-methoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNOS/c1-11-7-5(9)6(12-2)4(8)3-10-7/h3H,1-2H3 |
InChIキー |
IIGSYVKRCLAFQS-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1Cl)SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


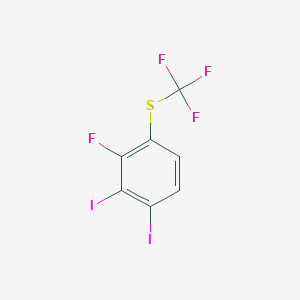
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

